(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(thiophen-2-YL)methanimine
Overview
Description
(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(thiophen-2-YL)methanimine is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(thiophen-2-YL)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-methylphenyl group. This can be achieved through the reaction of piperazine with 4-methylbenzyl chloride under basic conditions.
Formation of the Thiophene Derivative: The thiophene ring is then introduced through a condensation reaction with thiophene-2-carbaldehyde.
Final Coupling: The final step involves the coupling of the substituted piperazine with the thiophene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(thiophen-2-YL)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)piperazine: A simpler analog with similar biological activity.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-(4-Methylphenyl)piperazine: Another analog with potential biological activity.
Uniqueness
The unique combination of the piperazine and thiophene rings in (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(thiophen-2-YL)methanimine provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18-13-17-3-2-12-21-17/h2-7,12-13H,8-11,14H2,1H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICDNVNKNXAPN-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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